Irdabisant Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

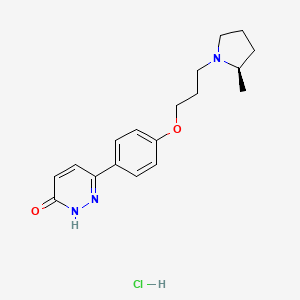

2D Structure

3D Structure of Parent

Properties

CAS No. |

1005398-61-7 |

|---|---|

Molecular Formula |

C18H24ClN3O2 |

Molecular Weight |

349.9 g/mol |

IUPAC Name |

3-[4-[3-[(2R)-2-methylpyrrolidin-1-yl]propoxy]phenyl]-1H-pyridazin-6-one;hydrochloride |

InChI |

InChI=1S/C18H23N3O2.ClH/c1-14-4-2-11-21(14)12-3-13-23-16-7-5-15(6-8-16)17-9-10-18(22)20-19-17;/h5-10,14H,2-4,11-13H2,1H3,(H,20,22);1H/t14-;/m1./s1 |

InChI Key |

WJUJICMNSMPLLG-PFEQFJNWSA-N |

Isomeric SMILES |

C[C@@H]1CCCN1CCCOC2=CC=C(C=C2)C3=NNC(=O)C=C3.Cl |

Canonical SMILES |

CC1CCCN1CCCOC2=CC=C(C=C2)C3=NNC(=O)C=C3.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Irdabisant Hydrochloride: A Deep Dive into its Mechanism of Action at the Histamine H3 Receptor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Irdabisant Hydrochloride (also known as CEP-26401) is a novel, potent, and selective small molecule that acts on the histamine (B1213489) H3 receptor (H3R).[1][2] Functioning as both an antagonist and an inverse agonist, Irdabisant has demonstrated significant potential in modulating key neurotransmitter systems within the central nervous system (CNS).[1][3] Its mechanism of action is centered on the blockade of presynaptic H3 autoreceptors and heteroreceptors, which normally suppress the release of histamine and other neurotransmitters like acetylcholine, norepinephrine, and dopamine. By inhibiting this inhibitory feedback loop, Irdabisant enhances neurochemical transmission, leading to pro-cognitive and wake-promoting effects. This technical guide provides a comprehensive overview of the binding kinetics, functional activity, downstream signaling effects, and experimental methodologies used to characterize the interaction of Irdabisant with the H3 receptor.

The Histamine H3 Receptor: A Key Modulatory Hub

The histamine H3 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the CNS, with high densities in brain regions crucial for cognition and wakefulness, such as the cortex, hippocampus, and striatum.[3][4][5] It functions primarily as a presynaptic receptor with two key roles:

-

Autoreceptor: Located on histaminergic neurons, it inhibits the synthesis and release of histamine in a negative feedback loop.[3]

-

Heteroreceptor: Found on non-histaminergic neurons, it modulates the release of other critical neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.[3][4][6]

A crucial characteristic of the H3R is its high constitutive activity, meaning it can signal and inhibit neurotransmitter release even in the absence of an agonist (endogenous histamine).[3][5][7] This baseline inhibitory tone makes it a prime target for inverse agonists.

Core Mechanism of Action: A Dual Approach

Irdabisant's efficacy stems from its dual mechanism of action at the H3 receptor:

-

Antagonism: As a competitive antagonist, Irdabisant binds to the H3 receptor and blocks the binding of endogenous histamine. This action prevents the agonist-induced inhibition of neurotransmitter release.

-

Inverse Agonism: More significantly, Irdabisant acts as an inverse agonist. It binds to the H3 receptor and reduces its high constitutive, agonist-independent activity.[3] This action further disinhibits the neuron, leading to a more robust increase in the release of histamine and other neurotransmitters compared to a neutral antagonist alone.[3]

This combined antagonist/inverse agonist profile allows Irdabisant to effectively "release the brake" on multiple neurotransmitter systems, underpinning its therapeutic potential.[3]

Quantitative Pharmacology

The pharmacological profile of Irdabisant has been extensively characterized through various in vitro and ex vivo assays. The data below highlight its high affinity, potency, and selectivity.

Binding Affinity and Selectivity

Irdabisant demonstrates high-affinity binding to both rat and human H3 receptors. Its selectivity is notable, with over 1000-fold greater affinity for the H3R compared to other histamine receptor subtypes (H1, H2, H4), minimizing potential off-target effects related to these receptors.[3]

| Parameter | Species/System | Value | Reference |

| Ki (Binding Affinity) | Human H3R (recombinant) | 2.0 ± 1.0 nM | [1][2][3][8][9] |

| Rat H3R (recombinant) | 7.2 ± 0.4 nM | [1][2][3][8][9] | |

| Rat Brain Membranes | 2.7 ± 0.3 nM | [1][2][3] | |

| Selectivity | vs. Human H1, H2, H4 | >1000-fold | [3] |

Functional Activity

Functional assays confirm Irdabisant's potent antagonist and inverse agonist properties.

| Parameter | Species/System | Value | Reference |

| Kb, app (Antagonist Activity) | Human H3R | 0.4 nM | [8][9] |

| Rat H3R | 1.0 nM | [8][9] | |

| EC50 (Inverse Agonist Activity) | Human H3R | 1.1 nM | [3][8][9] |

| Rat H3R | 2.0 nM | [3][8][9] |

Off-Target Activity Profile

Irdabisant exhibits a favorable off-target profile, suggesting a low potential for certain adverse effects and drug-drug interactions.

| Target | Parameter | Value | Reference |

| hERG Channel | IC50 | 13.8 µM | [3][8][9] |

| Cytochrome P450 (CYP1A2, 2C9, 2C19, 2D6, 3A4) | IC50 | > 30 µM | [3][8][9] |

| Muscarinic M2 Receptor | Ki | 3.7 ± 0.0 µM | [8][9] |

| Adrenergic α1A Receptor | Ki | 9.8 ± 0.3 µM | [8][9] |

| Dopamine Transporter | Ki | 11 ± 2 µM | [8][9] |

| Norepinephrine Transporter | Ki | 10 ± 1 µM | [8][9] |

Downstream Signaling Pathways

The H3 receptor is canonically coupled to the Gi/o family of G-proteins.[3][10] Irdabisant's mechanism of action is to block the downstream consequences of Gi/o activation.

Canonical Gi/o-Protein Signaling

Upon activation by an agonist (or through its constitutive activity), the H3R-Gi/o complex inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] Irdabisant, by acting as an antagonist/inverse agonist, prevents this decrease, thereby disinhibiting the signaling cascade and promoting neurotransmitter release.

References

- 1. CEP-26401 (irdabisant), a potent and selective histamine H₃ receptor antagonist/inverse agonist with cognition-enhancing and wake-promoting activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. Irdabisant | 1005402-19-6 | Benchchem [benchchem.com]

- 4. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

- 6. Central nervous system effects of the histamine‐3 receptor antagonist CEP‐26401, in comparison with modafinil and donepezil, after a single dose in a cross‐over study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse [frontiersin.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. frontiersin.org [frontiersin.org]

Irdabisant Hydrochloride: A Technical Guide to a Histamine H3 Receptor Inverse Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irdabisant Hydrochloride (also known as CEP-26401) is a potent and selective histamine (B1213489) H3 receptor (H3R) inverse agonist that has been investigated for its potential therapeutic applications in cognitive and sleep-wake disorders. The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, plays a crucial role in modulating the release of histamine and other neurotransmitters in the central nervous system (CNS). By acting as an inverse agonist, Irdabisant not only blocks the effects of agonists but also reduces the constitutive activity of the H3 receptor, leading to enhanced neurotransmitter release and subsequent pro-cognitive and wake-promoting effects. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its characterization.

Mechanism of Action: Histamine H3 Receptor Inverse Agonism

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that is constitutively active, meaning it exhibits a basal level of signaling even in the absence of an agonist. This receptor is primarily coupled to the Gαi/o subunit of heterotrimeric G proteins. Activation of the H3 receptor, either by an agonist or through its constitutive activity, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

As an inverse agonist, Irdabisant binds to the H3 receptor and stabilizes it in an inactive conformation. This action has two key consequences:

-

Antagonism of Agonist Effects: Irdabisant competitively blocks the binding of agonists, such as histamine, to the H3 receptor, thereby preventing their inhibitory effect on neurotransmitter release.

-

Reduction of Constitutive Activity: Irdabisant reduces the basal signaling of the H3 receptor, leading to a disinhibition of adenylyl cyclase and a subsequent increase in cAMP levels. This reduction in the tonic inhibitory signal enhances the release of histamine and other neurotransmitters like acetylcholine, norepinephrine, and dopamine (B1211576) from presynaptic terminals.[1][2]

The net effect of Irdabisant's inverse agonism at the H3 receptor is an increase in the synaptic levels of key neurotransmitters involved in arousal, attention, and cognitive processes.[1][2]

References

Irdabisant Hydrochloride: A Comprehensive Technical Guide to its Binding Affinity and Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Irdabisant hydrochloride (CEP-26401) is a potent and selective histamine (B1213489) H3 receptor (H3R) antagonist/inverse agonist that has been investigated for its potential therapeutic utility in cognitive and attentional disorders. This technical guide provides an in-depth overview of the binding affinity and selectivity profile of this compound, presenting key quantitative data in structured tables, detailing experimental methodologies for pivotal assays, and visualizing relevant biological pathways using the DOT language for Graphviz.

Introduction

This compound is a novel, orally active, and brain-penetrant compound that demonstrates high affinity for the histamine H3 receptor.[1] The H3 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, acts as a presynaptic autoreceptor to modulate the synthesis and release of histamine. It also functions as a heteroreceptor, controlling the release of other key neurotransmitters such as acetylcholine, norepinephrine, dopamine, and serotonin. By acting as an antagonist/inverse agonist at the H3 receptor, this compound enhances the release of these neurotransmitters, which is believed to underlie its cognition-enhancing and wake-promoting effects.[2] This document serves as a comprehensive resource for researchers and drug development professionals, summarizing the critical preclinical pharmacological data for this compound.

Binding Affinity and Functional Activity

This compound exhibits high affinity for both human and rat histamine H3 receptors. Its potent antagonist and inverse agonist activities have been demonstrated in various in vitro assays.

Table 1: this compound Binding Affinity (Ki) at Histamine H3 Receptors

| Species/Tissue | Receptor | Ki (nM) | Reference |

| Human (recombinant) | H3 | 2.0 ± 1.0 | [1][2] |

| Rat (recombinant) | H3 | 7.2 ± 0.4 | [1][2] |

| Rat (brain membranes) | H3 | 2.7 ± 0.3 | [2] |

Table 2: this compound Functional Activity (Antagonist and Inverse Agonist) at Histamine H3 Receptors

| Species (Receptor) | Assay Type | Parameter | Value (nM) | Reference |

| Human (H3) | [35S]GTPγS Binding | Kb, app (Antagonist) | 0.4 | [3] |

| Rat (H3) | [35S]GTPγS Binding | Kb, app (Antagonist) | 1.0 | [3] |

| Human (H3) | [35S]GTPγS Binding | EC50 (Inverse Agonist) | 1.1 | [3] |

| Rat (H3) | [35S]GTPγS Binding | EC50 (Inverse Agonist) | 2.0 | [3] |

Selectivity Profile

A critical aspect of drug development is understanding the selectivity of a compound to minimize off-target effects. This compound has been profiled against a range of other receptors, transporters, enzymes, and ion channels.

Table 3: Selectivity Profile of this compound

| Target | Parameter | Value (µM) | Fold Selectivity vs. hH3R (Ki = 2.0 nM) | Reference |

| Muscarinic M2 Receptor | Ki | 3.7 | 1850 | [3] |

| Adrenergic α1A Receptor | Ki | 9.8 | 4900 | [3] |

| Dopamine Transporter | Ki | 11 | 5500 | [3] |

| Norepinephrine Transporter | Ki | 10 | 5000 | [3] |

| Phosphodiesterase 3 (PDE3) | IC50 | 15 | 7500 | [3] |

| hERG Channel | IC50 | 13.8 | 6900 | [3] |

| Cytochrome P450 (CYP1A2, 2C9, 2C19, 2D6, 3A4) | IC50 | > 30 | > 15000 | [3] |

Note: Irdabisant demonstrated greater than 1000-fold selectivity over the human H1, H2, and H4 histamine receptor subtypes and was tested against a panel of 418 G-protein-coupled receptors, ion channels, and transporters with minimal off-target activity noted at relevant concentrations.[1]

Experimental Protocols

The following sections detail the methodologies used to generate the binding affinity and functional activity data presented above.

Radioligand Binding Displacement Assays

These assays were performed to determine the binding affinity (Ki) of this compound for the histamine H3 receptor.

-

Principle: This is a competitive binding assay where the ability of this compound to displace a known radiolabeled ligand from the H3 receptor is measured.

-

Materials:

-

Radioligand: [3H]Nα-methylhistamine ([3H]NAMH).[1]

-

Membrane Preparations: Membranes isolated from Chinese Hamster Ovary (CHO) cells stably expressing either recombinant human H3 or rat H3 receptors, or native rat cortical membranes.[1]

-

Assay Buffer: Details not specified in the available literature. Typically, a buffer such as 50 mM Tris-HCl at a physiological pH is used.

-

Non-specific Binding Control: A high concentration of a non-labeled H3 receptor ligand (e.g., unlabeled histamine or a potent H3 agonist/antagonist) is used to determine non-specific binding.

-

-

Procedure (General):

-

Membrane preparations are incubated with a fixed concentration of [3H]NAMH and varying concentrations of this compound.

-

The incubation is carried out for a sufficient time to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]Guanosine 5'-O-(γ-thio)triphosphate ([35S]GTPγS) Binding Assays

These functional assays were used to determine the antagonist and inverse agonist properties of this compound at the H3 receptor.

-

Principle: This assay measures the activation of G proteins coupled to the H3 receptor. In the presence of an agonist, the receptor stimulates the exchange of GDP for GTP on the Gα subunit. The non-hydrolyzable GTP analog, [35S]GTPγS, is used to trap the G protein in its active state. An antagonist will block agonist-stimulated [35S]GTPγS binding, while an inverse agonist will decrease the basal (constitutive) level of [35S]GTPγS binding.

-

Materials:

-

Radioligand: [35S]GTPγS.

-

Membrane Preparations: Membranes from CHO cells expressing recombinant human or rat H3 receptors.[1]

-

Agonist (for antagonist determination): R-α-methylhistamine (RAMH).[1]

-

Assay Buffer: Details not specified. Typically includes GDP, MgCl2, and a buffer like HEPES or Tris-HCl.

-

-

Procedure (General):

-

Antagonist Activity (Kb, app): Membranes are incubated with [35S]GTPγS, a fixed concentration of the agonist (RAMH), and varying concentrations of this compound.

-

Inverse Agonist Activity (EC50): Membranes are incubated with [35S]GTPγS and varying concentrations of this compound in the absence of an agonist.

-

The reaction is initiated by the addition of the membrane preparation.

-

After incubation, the bound [35S]GTPγS is separated from the free radioligand, typically by filtration.

-

The amount of bound radioactivity is quantified.

-

-

Data Analysis:

-

For antagonist activity, the IC50 value for the inhibition of agonist-stimulated binding is determined, and the apparent antagonist dissociation constant (Kb, app) is calculated.

-

For inverse agonist activity, the concentration of this compound that produces 50% of the maximal decrease in basal [35S]GTPγS binding (EC50) is determined.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of the histamine H3 receptor and the general workflow for radioligand binding assays.

Caption: Histamine H3 Receptor Signaling Pathway.

Caption: Radioligand Binding Assay Workflow.

Conclusion

This compound is a high-affinity histamine H3 receptor antagonist/inverse agonist with a favorable selectivity profile. The data summarized in this guide underscore its potency at the intended target and its relatively low activity at a range of other receptors, transporters, and enzymes, suggesting a lower potential for off-target-mediated side effects. The detailed methodologies and pathway visualizations provided herein offer a valuable resource for researchers in the field of neuroscience and drug development who are interested in the pharmacology of H3 receptor ligands. Further investigation into the comprehensive off-target screening results and more granular details of the experimental protocols would provide an even more complete picture of this compound's pharmacological profile.

References

Irdabisant Hydrochloride: A Technical Guide to its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Irdabisant Hydrochloride (also known as CEP-26401) is a potent and selective histamine (B1213489) H3 receptor (H3R) antagonist and inverse agonist that has been investigated for its potential therapeutic applications in cognitive and sleep-wake disorders. This technical guide provides an in-depth overview of the pharmacological properties of Irdabisant, consolidating key preclinical data on its mechanism of action, binding affinity, functional activity, pharmacokinetics, and safety profile. Detailed experimental methodologies for the pivotal assays used in its characterization are described, and its mechanism is further elucidated through signaling pathway and experimental workflow diagrams. This document is intended to serve as a comprehensive resource for researchers and drug development professionals in the field of neuroscience and pharmacology.

Introduction

The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor within the central nervous system that modulates the release of histamine and other key neurotransmitters, including acetylcholine, dopamine, and norepinephrine. Due to its role in regulating arousal, cognition, and other neurological processes, the H3 receptor has emerged as a promising target for the treatment of a variety of central nervous system disorders. This compound was developed as a high-affinity ligand for the H3 receptor, exhibiting both antagonist and inverse agonist properties. As an antagonist, it blocks the effects of histamine at the H3 receptor, while its inverse agonist activity reduces the receptor's constitutive activity, leading to an enhanced release of downstream neurotransmitters.

Mechanism of Action

Irdabisant acts as a competitive antagonist and an inverse agonist at the histamine H3 receptor. The H3 receptor is a G protein-coupled receptor (GPCR) that is constitutively active, meaning it maintains a basal level of signaling even in the absence of an agonist. This basal activity tonically inhibits the release of histamine and other neurotransmitters.

As an antagonist , Irdabisant binds to the H3 receptor and prevents the binding of histamine, thereby blocking its inhibitory effects.

As an inverse agonist , Irdabisant binds to the constitutively active H3 receptor and stabilizes it in an inactive conformation. This action reduces the basal inhibitory signaling of the receptor, leading to a disinhibition and subsequent increase in the synthesis and release of histamine and other neurotransmitters. This dual mechanism of action is believed to underlie its wake-promoting and cognitive-enhancing effects observed in preclinical studies.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Binding Affinity of Irdabisant

| Target | Species | Preparation | Radioligand | Ki (nM) | Reference |

| H3 Receptor | Human | Recombinant | [3H]Nα-methylhistamine | 2.0 ± 1.0 | [1] |

| H3 Receptor | Rat | Recombinant | [3H]Nα-methylhistamine | 7.2 ± 0.4 | [1] |

| H3 Receptor | Rat | Brain Membranes | [3H]Nα-methylhistamine | 2.7 ± 0.3 | [1] |

Table 2: In Vitro Functional Activity of Irdabisant

| Activity | Species | Assay | Kb,app (nM) | EC50 (nM) | Reference |

| Antagonist | Human | [35S]GTPγS Binding | 0.4 | - | [2] |

| Antagonist | Rat | [35S]GTPγS Binding | 1.0 | - | [2] |

| Inverse Agonist | Human | [35S]GTPγS Binding | - | 1.1 | [2] |

| Inverse Agonist | Rat | [35S]GTPγS Binding | - | 2.0 | [2] |

Table 3: Preclinical Pharmacokinetic Parameters of Irdabisant

| Species | Route | t1/2 (h) | Vd (L/kg) | CL (mL/min/kg) | F (%) | Reference |

| Rat | i.v. | 2.6 | 9.4 | 42 | - | [3] |

| Rat | p.o. | - | - | - | 83 | [4] |

| Dog | i.v. | 2.9 | 3.5 ± 1.1 | 13.2 ± 1.5 | - | [3] |

| Monkey | i.v. | 5.4 | 3.8 ± 0.9 | 7.7 ± 1.8 | - | [3] |

| Monkey | p.o. | - | - | - | 83 | [4] |

Table 4: Off-Target Activity and Safety Profile of Irdabisant

| Target | Species | Assay | IC50 | Reference |

| hERG | Human | Patch Clamp | 13.8 µM | [2][3] |

| CYP1A2 | Human | Recombinant | > 30 µM | [3] |

| CYP2C9 | Human | Recombinant | > 30 µM | [3] |

| CYP2C19 | Human | Recombinant | > 30 µM | [3] |

| CYP2D6 | Human | Recombinant | > 30 µM | [3] |

| CYP3A4 | Human | Recombinant | > 30 µM | [3] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound, based on the likely procedures used in the primary literature.

In Vitro Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of Irdabisant for the histamine H3 receptor.

-

Materials:

-

Membrane preparations from CHO cells stably expressing recombinant human or rat H3 receptors, or rat brain tissue.

-

Radioligand: [3H]Nα-methylhistamine.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: 10 µM clobenpropit.

-

This compound dissolved in appropriate vehicle.

-

96-well plates, filtration apparatus, scintillation fluid, and counter.

-

-

Procedure:

-

In a 96-well plate, combine the membrane preparation, varying concentrations of Irdabisant, and a fixed concentration of [3H]Nα-methylhistamine.

-

For determination of non-specific binding, a separate set of wells will contain the membrane preparation, radioligand, and a saturating concentration of clobenpropit.

-

Incubate the plates at 25°C for 2 hours with gentle agitation.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the Irdabisant concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[35S]GTPγS Functional Assay

-

Objective: To determine the antagonist (Kb,app) and inverse agonist (EC50) activity of Irdabisant at the H3 receptor.

-

Materials:

-

Membrane preparations from cells expressing the H3 receptor.

-

[35S]GTPγS.

-

Assay buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 1 µM GDP, pH 7.4.

-

H3 receptor agonist (for antagonist mode): (R)-α-methylhistamine (RAMH).

-

This compound.

-

-

Procedure:

-

Inverse Agonist Mode:

-

Pre-incubate the membranes with varying concentrations of Irdabisant for 15 minutes at 30°C.

-

Initiate the reaction by adding [35S]GTPγS.

-

Incubate for 30-60 minutes at 30°C.

-

-

Antagonist Mode:

-

Pre-incubate the membranes with varying concentrations of Irdabisant for 15 minutes at 30°C.

-

Add a fixed concentration of RAMH (typically EC80) and [35S]GTPγS.

-

Incubate for 30-60 minutes at 30°C.

-

-

-

Data Analysis:

-

Separate bound from free [35S]GTPγS by filtration.

-

Quantify bound radioactivity.

-

For inverse agonism, plot the decrease in basal [35S]GTPγS binding against the Irdabisant concentration to determine the EC50.

-

For antagonism, plot the inhibition of RAMH-stimulated [35S]GTPγS binding against the Irdabisant concentration to determine the IC50, and then calculate the apparent dissociation constant (Kb,app).

-

Rat Social Recognition Model

-

Objective: To assess the effect of Irdabisant on short-term memory.

-

Animals: Adult male rats and juvenile male rats.

-

Procedure:

-

Habituation: Place an adult rat in a test cage for a period of habituation.

-

Trial 1 (T1): Introduce a juvenile rat into the cage for a 5-minute interaction period. Record the time the adult rat spends investigating the juvenile.

-

Inter-trial Interval: Remove the juvenile rat. Administer Irdabisant or vehicle orally to the adult rat.

-

Trial 2 (T2): After a set time (e.g., 60 minutes), re-introduce the same juvenile rat for another 5-minute interaction. Record the investigation time.

-

-

Data Analysis:

-

A decrease in investigation time from T1 to T2 in the vehicle group indicates memory of the juvenile.

-

An attenuation of this decrease in investigation time is indicative of memory impairment.

-

An enhancement of the decrease in investigation time with Irdabisant treatment suggests an improvement in short-term memory.[1]

-

Rat Dipsogenia Model

-

Objective: To evaluate the in vivo antagonist activity of Irdabisant.

-

Animals: Male Sprague-Dawley rats.

-

Procedure:

-

Administer varying doses of Irdabisant or vehicle orally.

-

After a pre-determined time, administer the H3 receptor agonist (R)-α-methylhistamine (RAMH) intraperitoneally to induce drinking behavior (dipsogenia).

-

Measure the volume of water consumed by each rat over a specific period (e.g., 30 minutes).

-

-

Data Analysis:

-

Plot the inhibition of RAMH-induced water intake against the dose of Irdabisant.

-

Calculate the ED50 value, which is the dose of Irdabisant that produces a 50% inhibition of the agonist-induced drinking response.[1]

-

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for the pharmacological characterization of a novel H3 receptor antagonist/inverse agonist like Irdabisant.

Conclusion

This compound is a well-characterized histamine H3 receptor antagonist and inverse agonist with high affinity and selectivity. Preclinical studies have demonstrated its ability to modulate the histaminergic system, leading to pro-cognitive and wake-promoting effects in various animal models. Its favorable pharmacokinetic and safety profile in preclinical species supported its advancement into clinical development. This technical guide provides a comprehensive summary of its pharmacological properties and the experimental methodologies used for its evaluation, serving as a valuable resource for the scientific community. Further research into compounds with this mechanism of action may lead to novel therapies for cognitive and sleep-related disorders.

References

- 1. CEP-26401 (irdabisant), a potent and selective histamine H₃ receptor antagonist/inverse agonist with cognition-enhancing and wake-promoting activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

Irdabisant Hydrochloride (CEP-26401): A Technical Guide for Cognitive Enhancement Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Irdabisant (B1672177) Hydrochloride, also known as CEP-26401, is a potent, selective, and orally active histamine (B1213489) H3 receptor (H3R) antagonist and inverse agonist that readily penetrates the blood-brain barrier.[1][2] Developed as a potential therapeutic agent for cognitive and attentional disorders, irdabisant has demonstrated pro-cognitive and wake-promoting effects in various preclinical rodent models.[3][4] However, clinical studies in healthy volunteers have not consistently replicated these cognitive benefits, instead highlighting subjective effects on alertness and mood.[5] This technical guide provides a comprehensive overview of irdabisant's mechanism of action, pharmacology, and the experimental protocols utilized in its evaluation, presenting a critical resource for researchers in the field of cognitive enhancement.

Core Mechanism of Action: Histamine H3 Receptor Modulation

Irdabisant exerts its primary effects by targeting the histamine H3 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[6] The H3R functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[6][7] It also acts as a heteroreceptor on non-histaminergic neurons, modulating the release of other key neurotransmitters crucial for arousal and cognition, including acetylcholine, dopamine, and norepinephrine.[6][8][9]

As a competitive antagonist and inverse agonist, irdabisant blocks the binding of endogenous histamine and reduces the receptor's constitutive activity.[7][10] This dual action disinhibits the histaminergic system, leading to an increased release of histamine and other neurotransmitters in brain regions associated with learning and memory, such as the cortex and hippocampus.[6][7][11]

Pharmacology and Pharmacokinetics

Irdabisant demonstrates high affinity and selectivity for both rat and human H3 receptors. Its off-target activity is generally low, suggesting a reduced potential for certain side effects and drug-drug interactions.[1][2]

Receptor Binding and Functional Activity

| Parameter | Species/System | Value | Reference |

| Binding Affinity (Ki) | Rat Brain Membranes | 2.7 ± 0.3 nM | |

| Recombinant Rat H3R | 7.2 ± 0.4 nM | [1] | |

| Recombinant Human H3R | 2.0 ± 1.0 nM | [1] | |

| Antagonist Activity (Kb, app) | Recombinant Rat H3R | 1.0 nM | [2] |

| Recombinant Human H3R | 0.4 nM | [2] | |

| Inverse Agonist Activity (EC50) | Recombinant Rat H3R | 2.0 nM | [2][7] |

| Recombinant Human H3R | 1.1 nM | [2][7] |

Off-Target Activity

| Target | Activity Type | Value (µM) | Reference |

| hERG Current | Inhibition (IC50) | 13.8 | [1][2] |

| Muscarinic M2 Receptor | Binding (Ki) | 3.7 ± 0.0 | [1][2] |

| Adrenergic α1A Receptor | Binding (Ki) | 9.8 ± 0.3 | [1][2] |

| Dopamine Transporter | Binding (Ki) | 11 ± 2 | [1][2] |

| Norepinephrine Transporter | Binding (Ki) | 10 ± 1 | [1][2] |

| Phosphodiesterase (PDE3) | Inhibition (IC50) | 15 ± 1 | [1][2] |

| CYP1A2, 2C9, 2C19, 2D6, 3A4 | Inhibition (IC50) | > 30 | [1][2] |

Human Pharmacokinetics

Clinical studies in healthy subjects have characterized the pharmacokinetic profile of irdabisant following oral administration.

| Parameter | Value | Reference |

| Time to Max. Concentration (tmax) | 3 - 6 hours (median) | [12] |

| Terminal Elimination Half-life | 24 - 60 hours (mean) | [12] |

| Time to Steady-State | Within 6 days of daily dosing | [12] |

| Primary Elimination Pathway | Renal Excretion | [12] |

Preclinical Research and Experimental Protocols

Preclinical studies in rodents provided the foundational evidence for irdabisant's potential as a cognitive enhancer and wake-promoting agent.[3][7]

Summary of Preclinical Findings

| Experimental Model | Species | Dosing (Route) | Key Findings | Reference |

| Social Recognition | Rat | 0.01 - 0.1 mg/kg (p.o.) | Improved performance in short-term memory model. | [1][7] |

| Rat Dipsogenia | Rat | ED50 = 0.06 mg/kg (p.o.) | Antagonized H3R agonist-induced drinking. | [7] |

| Wakefulness (EEG) | Rat | 3 - 30 mg/kg (p.o.) | Exhibited wake-promoting activity. | [1][7] |

| Prepulse Inhibition (PPI) | Mouse | 10 - 30 mg/kg (i.p.) | Increased PPI alone and synergistically with risperidone. | [7] |

Detailed Experimental Protocols

A. Rat Social Recognition Model:

-

Objective: To assess short-term social memory.

-

Subjects: Male Long-Evans rats.

-

Procedure:

-

Habituation: Rats are individually housed and handled for several days prior to testing.

-

Dosing: Irdabisant or vehicle is administered orally (p.o.) at specified doses (e.g., 0.01-0.1 mg/kg) at a set time before the first trial.[3]

-

Trial 1 (T1): A juvenile rat is placed in the adult subject's home cage for a 4-minute interaction period. The duration of social investigation (e.g., sniffing, grooming) by the adult rat is recorded.

-

Inter-trial Interval: A 120-minute delay is imposed, during which the adult rat remains in its home cage.

-

Trial 2 (T2): The same juvenile from T1 and a novel juvenile are presented to the adult rat for another 4-minute period. The time spent investigating each juvenile is recorded.

-

-

Primary Endpoint: A recognition index, calculated as the ratio of time spent investigating the novel juvenile versus the familiar one. An improved performance is indicated by a significantly higher investigation time for the novel juvenile.[3]

B. Rat Dipsogenia Model:

-

Objective: To assess in vivo H3R antagonist activity.

-

Subjects: Male Sprague-Dawley rats.

-

Procedure:

-

Pre-treatment: Rats are water-deprived for a period before the experiment.

-

Dosing: Irdabisant or vehicle is administered orally (p.o.).[3]

-

Agonist Challenge: After a set pre-treatment time, rats are challenged with an H3R agonist, R-α-methylhistamine, which induces a drinking response (dipsogenia).[3]

-

Measurement: The volume of water consumed over a specific period (e.g., 30 minutes) is measured.

-

-

Primary Endpoint: The dose of irdabisant that produces a 50% inhibition (ED50) of the agonist-induced drinking response.[3]

Clinical Research in Cognitive Enhancement

Despite promising preclinical data, clinical trials with irdabisant in healthy volunteers have not demonstrated significant cognitive enhancement. The studies did, however, reveal dose-related effects on sleep and subjective feelings of alertness.[5]

Summary of Clinical Findings (Healthy Volunteers)

| Doses Tested (Single, Oral) | Cognitive Tests | Key Findings | Reference |

| 5, 25, 125 µg | Spatial Working Memory (SWM), Paired Associate Learning (PAL), N-back | No improvement on any cognitive tests. Slight worsening on PAL and N-back at higher doses. | [5] |

| 0.02 to 5 mg | Cambridge Neuropsychological Test Automated Battery (CANTAB) | Dose-dependent negative effect on sleep. Some positive effects on certain CANTAB parameters at lower concentrations. | [12] |

| 5, 25, 125 µg | Subjective Visual Analogue Scales (VAS) | Dose-related improvement in attention, reaction time, and alertness. Induced energizing, relaxed, and happy feelings, strongest at 25 µg. | [5] |

Clinical Trial Methodology

A. Crossover Study in Healthy Volunteers (van Gerven et al., referenced in[5]):

-

Objective: To evaluate the dose-response relationship of single, low doses of irdabisant on CNS functions compared to placebo and active controls (modafinil, donepezil).

-

Design: Double-blind, placebo- and positive-controlled, randomized, partial 6-way cross-over study.

-

Subjects: 40 healthy volunteers.

-

Interventions: Single doses of placebo, irdabisant (5, 25, or 125 µg), modafinil (B37608) (200 mg), or donepezil (B133215) (10 mg).

-

Pharmacodynamic Measurements:

-

A battery of cognitive tests, including the Spatial Working Memory (SWM) 10-boxes task as the primary endpoint.[5]

-

Other tests included adaptive tracking, saccadic peak velocity, N-back, and Paired Associate Learning (PAL).[5]

-

Subjective effects were measured using Visual Analogue Scales (VAS).

-

Sleep was assessed (e.g., via polysomnography).

-

-

Analysis: Pharmacokinetic and pharmacodynamic measurements were performed at designated time points pre- and post-dose to establish relationships between drug concentration and effect.

Safety and Tolerability

In both preclinical and clinical settings, irdabisant has been generally well-tolerated at the doses studied.

-

Cardiovascular Safety: Irdabisant exhibits relatively low inhibitory activity against the hERG channel (IC50 of 13.8 μM), indicating a lower risk of cardiac-related adverse events compared to some other H3R antagonists.[1][2]

-

Clinical Adverse Events: In studies with healthy subjects, the most common treatment-related adverse events were headache and insomnia, particularly at higher doses.[12]

Discussion and Future Directions

The translational gap between robust preclinical efficacy and the lack of significant cognitive enhancement in human trials is a critical point of discussion for irdabisant and other H3R antagonists. While preclinical models demonstrated clear improvements in memory tasks, human studies found no such benefits.[3][5] Instead, irdabisant produced subjective feelings of energy and happiness, similar to the active control modafinil, and dose-dependent sleep inhibition.[5]

Several factors could contribute to this discrepancy:

-

Dose Selection: The optimal dose for cognitive enhancement may reside in a very narrow therapeutic window. The clinical studies explored low doses, with higher doses leading to sleep disruption and some cognitive worsening.[5][12]

-

Subject Population: The studies were conducted in healthy volunteers with normal cognitive function, which may limit the ability to detect improvement (ceiling effects). The efficacy of irdabisant may be more apparent in populations with baseline cognitive impairment (e.g., Alzheimer's disease, schizophrenia, or ADHD).[3][4]

-

Nature of Enhancement: The primary effect in humans may be on arousal, alertness, and mood rather than on "cold" cognitive processes like memory. The observed improvements in attention and reaction time support this hypothesis.[5]

Future research should focus on carefully designed studies in patient populations with specific cognitive deficits. Exploring different dosing strategies and utilizing more sensitive, domain-specific cognitive endpoints will be crucial to fully elucidate the therapeutic potential of Irdabisant Hydrochloride.

This document is intended for research and informational purposes only. It is not a substitute for professional medical advice, diagnosis, or treatment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CEP-26401 (irdabisant), a potent and selective histamine H₃ receptor antagonist/inverse agonist with cognition-enhancing and wake-promoting activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Central nervous system effects of the histamine‐3 receptor antagonist CEP‐26401, in comparison with modafinil and donepezil, after a single dose in a cross‐over study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

- 7. Irdabisant | 1005402-19-6 | Benchchem [benchchem.com]

- 8. Pitolisant and Other Histamine-3 Receptor Antagonists—An Update on Therapeutic Potentials and Clinical Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 10. frontiersin.org [frontiersin.org]

- 11. A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics, pharmacodynamics and safety of CEP-26401, a high-affinity histamine-3 receptor antagonist, following single and multiple dosing in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of Irdabisant Hydrochloride in Schizophrenia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Schizophrenia remains a complex neuropsychiatric disorder with significant unmet medical needs, particularly concerning cognitive and negative symptoms. This technical guide explores the therapeutic potential of Irdabisant Hydrochloride (also known as CEP-26401), a potent and selective histamine (B1213489) H3 receptor (H3R) antagonist/inverse agonist, in the context of schizophrenia. By modulating the histaminergic system and, consequently, other key neurotransmitter systems implicated in the pathophysiology of schizophrenia, Irdabisant presents a novel mechanistic approach. This document provides a comprehensive overview of the preclinical data for Irdabisant, including its pharmacological profile, and key experimental findings. While clinical trial data in schizophrenia patients is not yet available, this guide outlines the scientific rationale for its investigation and the methodologies employed in its preclinical assessment. The information is intended to inform researchers, scientists, and drug development professionals about the potential of this compound and the broader class of H3R antagonists.

Introduction: The Rationale for Targeting the Histamine H3 Receptor in Schizophrenia

The therapeutic landscape for schizophrenia has long been dominated by agents targeting the dopamine (B1211576) D2 receptor. While effective for many patients in managing positive symptoms, significant challenges remain in treating cognitive impairment and negative symptoms. The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, has emerged as a promising target for novel therapeutic intervention.[1]

H3 receptors are primarily expressed in the central nervous system and act as a regulatory brake on the release of histamine and other neurotransmitters, including dopamine, acetylcholine, and norepinephrine.[2] Antagonism or inverse agonism at the H3 receptor is hypothesized to disinhibit the release of these neurotransmitters in brain regions critical for cognition and executive function, such as the prefrontal cortex.[3] This mechanism offers a potential avenue to address the cognitive and negative symptoms of schizophrenia, which are thought to be associated with hypofunction of these neurotransmitter systems in specific brain circuits.[4]

This compound is a novel, orally active, and brain-penetrant small molecule that acts as a potent and selective H3 receptor antagonist/inverse agonist.[5] Its pharmacological profile suggests the potential to modulate neurotransmitter systems relevant to schizophrenia, providing a strong rationale for its investigation as a therapeutic agent.

Pharmacological Profile of this compound

Irdabisant exhibits high affinity and selectivity for the histamine H3 receptor. Its binding characteristics have been determined through various in vitro assays, demonstrating its potency as both an antagonist and an inverse agonist.

Receptor Binding and Functional Activity

The affinity of Irdabisant for human and rat H3 receptors has been quantified, along with its functional activity as an antagonist and inverse agonist.

| Parameter | Human H3 Receptor | Rat H3 Receptor | Reference |

| Ki (nM) | 2.0 ± 1.0 | 7.2 ± 0.4 | [5][6] |

| Kb,app (nM) | 0.4 | 1.0 | [5] |

| EC50 (nM) (Inverse Agonist Activity) | 1.1 | 2.0 | [5] |

Table 1: In Vitro Binding and Functional Activity of this compound at Histamine H3 Receptors.

Pharmacokinetics in Humans (Healthy Volunteers)

A Phase I clinical trial in healthy volunteers has provided initial insights into the pharmacokinetic profile of Irdabisant.

| Parameter | Value | Reference |

| Time to Maximum Plasma Concentration (tmax) | 3-6 hours | [7] |

| Terminal Elimination Half-life | 24-60 hours | [7] |

| Metabolism | Primarily renal excretion | [7] |

Table 2: Pharmacokinetic Parameters of this compound in Healthy Human Volunteers.

Preclinical Evidence for Therapeutic Potential in Schizophrenia Models

Preclinical studies in rodent models have provided initial evidence for the potential of Irdabisant to address behavioral deficits relevant to schizophrenia, particularly in the domains of sensorimotor gating and cognitive function.

Prepulse Inhibition (PPI) Model of Sensorimotor Gating

Deficits in prepulse inhibition, a measure of sensorimotor gating, are a well-established endophenotype of schizophrenia. Irdabisant has been shown to improve PPI in a mouse model.

| Animal Model | Treatment | Dose (i.p.) | Outcome | Reference |

| DBA/2NCrl mice | Irdabisant | 10 and 30 mg/kg | Increased prepulse inhibition | [6] |

| DBA/2NCrl mice | Risperidone (comparator) | 0.3 and 1 mg/kg | Increased prepulse inhibition | [6] |

| DBA/2NCrl mice | Irdabisant + Risperidone (subefficacious doses) | 3 mg/kg + 0.1 mg/kg | Increased prepulse inhibition | [6] |

Table 3: Effects of this compound on Prepulse Inhibition in Mice.

Social Recognition Model of Cognition

Cognitive deficits, including impairments in social cognition, are a core feature of schizophrenia. Irdabisant has demonstrated pro-cognitive effects in a rat model of social recognition.

| Animal Model | Treatment | Dose (p.o.) | Outcome | Reference |

| Rat | Irdabisant | 0.01 to 0.1 mg/kg | Improved performance in the social recognition model of short-term memory | [6] |

Table 4: Effects of this compound on Social Recognition in Rats.

Experimental Protocols

Detailed methodologies for the key preclinical experiments are crucial for the interpretation and replication of findings. The following sections describe the general procedures for the assays used to evaluate Irdabisant. Note: Specific procedural details from the original studies by Raddatz et al. (2012) and Hudkins et al. (2011) were not publicly available and therefore, generalized protocols are provided.

Radioligand Binding Assay for Histamine H3 Receptor

Objective: To determine the binding affinity (Ki) of Irdabisant for the histamine H3 receptor.

General Procedure:

-

Membrane Preparation: Membranes from cells expressing recombinant human or rat H3 receptors, or from brain tissue (e.g., rat cortex), are prepared by homogenization and centrifugation.

-

Incubation: A fixed concentration of a radiolabeled H3 receptor ligand (e.g., [3H]-Nα-methylhistamine) is incubated with the membrane preparation in the presence of varying concentrations of Irdabisant.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of Irdabisant that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Prepulse Inhibition (PPI) Assay

Objective: To assess the effect of Irdabisant on sensorimotor gating.

General Procedure:

-

Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response of the animal.

-

Acclimation: The animal is placed in the startle chamber and allowed to acclimate for a brief period.

-

Stimuli: The test session consists of trials with a startling stimulus (pulse) alone, a non-startling stimulus (prepulse) alone, and the prepulse preceding the pulse at a specific interval.

-

Measurement: The startle response is measured in all trial types.

-

Data Analysis: PPI is calculated as the percentage reduction in the startle response in the prepulse + pulse trials compared to the pulse-alone trials.

Social Recognition Assay

Objective: To evaluate the effect of Irdabisant on short-term social memory.

General Procedure:

-

Habituation: An adult rat is habituated to a testing arena.

-

First Exposure: A juvenile rat is introduced into the arena, and the amount of time the adult rat spends investigating the juvenile is recorded for a set duration.

-

Inter-exposure Interval: The juvenile is removed from the arena for a specific period.

-

Second Exposure: The same juvenile is reintroduced into the arena, and the investigation time by the adult rat is again recorded. A decrease in investigation time during the second exposure indicates recognition memory.

-

Drug Administration: Irdabisant or vehicle is administered prior to the first exposure, and its effect on the recognition memory (i.e., the difference in investigation time between the two exposures) is assessed.

Visualizations of Pathways and Workflows

Histamine H3 Receptor Signaling Pathway

The following diagram illustrates the proposed mechanism of action of Irdabisant at the histamine H3 receptor and its downstream effects on neurotransmitter release.

Caption: Irdabisant's mechanism of action at the H3 receptor.

Preclinical to Clinical Development Workflow for a Novel Antipsychotic

The following diagram outlines a generalized workflow for the development of a novel antipsychotic agent like Irdabisant, from initial discovery to clinical trials.

Caption: Generalized drug development pipeline.

Discussion and Future Directions

The preclinical data for this compound are promising, suggesting a potential role in addressing the cognitive and sensorimotor gating deficits observed in schizophrenia. Its potent and selective antagonism/inverse agonism at the H3 receptor provides a clear mechanistic rationale for its therapeutic potential.

However, it is crucial to acknowledge the limitations of the current data. The promising preclinical findings for H3 receptor antagonists as a class have not, to date, translated into successful clinical outcomes for the treatment of cognitive impairment in schizophrenia.[4] Several clinical trials of other H3 receptor antagonists have failed to demonstrate superiority over placebo.[8]

The lack of publicly available efficacy data for Irdabisant in schizophrenia patients underscores the need for well-designed clinical trials. Future research should focus on:

-

Phase II Clinical Trials: Rigorous, placebo-controlled trials in patients with schizophrenia are necessary to establish the efficacy and safety of Irdabisant. These trials should include comprehensive cognitive batteries as primary or key secondary endpoints.

-

Biomarker Development: The identification of biomarkers that could predict treatment response to H3 receptor antagonists would be invaluable for patient stratification and trial design.

-

Adjunctive Therapy: Investigating the potential of Irdabisant as an adjunctive treatment to existing antipsychotic medications, particularly for patients with persistent cognitive and negative symptoms, is a promising avenue.

Conclusion

This compound represents a scientifically compelling approach to the treatment of schizophrenia, particularly the challenging domains of cognitive and negative symptoms. Its mechanism of action, targeting the histamine H3 receptor, offers a departure from the traditional dopamine-centric therapies. While the preclinical data are encouraging, the ultimate therapeutic potential of Irdabisant in schizophrenia can only be determined through rigorous clinical investigation. The information presented in this technical guide provides a foundation for further research and development efforts in this important area of neuropsychopharmacology.

References

- 1. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Preclinical evaluation of non-imidazole histamine H3 receptor antagonists in comparison to atypical antipsychotics for the treatment of cognitive deficits associated with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Histamine H3 receptor as a potential target for cognitive symptoms in neuropsychiatric diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CEP-26401 (irdabisant), a potent and selective histamine H₃ receptor antagonist/inverse agonist with cognition-enhancing and wake-promoting activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. A randomized trial of the efficacy and safety of the H3 antagonist ABT-288 in cognitive impairment associated with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

Irdabisant Hydrochloride: A Deep Dive into its Wake-Promoting Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Irdabisant (B1672177) hydrochloride (CEP-26401) is a potent and selective histamine (B1213489) H3 receptor (H3R) antagonist/inverse agonist that has demonstrated significant wake-promoting and cognitive-enhancing properties in preclinical and clinical studies. This technical guide provides a comprehensive overview of the pharmacology, mechanism of action, and preclinical and clinical evidence supporting the effects of irdabisant on wakefulness. Detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows are presented to offer a thorough understanding of this compound for research and drug development professionals.

Introduction

The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, plays a crucial role in regulating the release of histamine and other key neurotransmitters involved in arousal and cognition, such as acetylcholine (B1216132) and dopamine.[1] As an antagonist/inverse agonist at the H3 receptor, irdabisant hydrochloride effectively blocks the inhibitory effects of these receptors, leading to increased levels of pro-wakefulness neurotransmitters in the brain.[2] This mechanism of action has positioned irdabisant as a promising therapeutic candidate for disorders characterized by excessive sleepiness.

Pharmacology and Mechanism of Action

Receptor Binding and Functional Activity

Irdabisant demonstrates potent binding affinity and functional antagonism/inverse agonism at the histamine H3 receptor. The key pharmacological parameters are summarized in the table below.

| Parameter | Species/System | Value | Reference(s) |

| Binding Affinity (Ki) | |||

| Rat H3R | 7.2 nM | [3] | |

| Human H3R | 2.0 nM | [3] | |

| Rat Brain Membranes | 2.7 ± 0.3 nM | [4] | |

| Antagonist Activity (Kb,app) | |||

| Rat H3R | 1.0 nM | [3] | |

| Human H3R | 0.4 nM | [3] | |

| Inverse Agonist Activity (EC50) | |||

| Rat H3R | 2.0 nM | [3] | |

| Human H3R | 1.1 nM | [3] |

Selectivity

Irdabisant displays a favorable selectivity profile with significantly lower activity at other receptors and enzymes, minimizing the potential for off-target effects.

| Off-Target | Parameter | Value | Reference(s) |

| hERG Current | IC50 | 13.8 μM | [3] |

| Muscarinic M2 Receptor | Ki | 3.7 ± 0.0 μM | [3] |

| Adrenergic α1A Receptor | Ki | 9.8 ± 0.3 μM | [3] |

| Dopamine Transporter | Ki | 11 ± 2 μM | [3] |

| Norepinephrine Transporter | Ki | 10 ± 1 μM | [3] |

| Phosphodiesterase PDE3 | IC50 | 15 ± 1 μM | [3] |

| Cytochrome P450 Enzymes (CYP1A2, 2C9, 2C19, 2D6, 3A4) | IC50 | > 30 μM | [3] |

Signaling Pathway

As an H3 receptor antagonist/inverse agonist, irdabisant modulates downstream signaling cascades. The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o pathway. Activation of the H3 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. By blocking this receptor, irdabisant prevents this inhibitory effect, leading to a relative increase in neuronal activity and neurotransmitter release.

Preclinical Evidence for Wakefulness

A battery of preclinical studies in rodent models has demonstrated the wake-promoting effects of irdabisant.

In Vivo Efficacy in Rodent Models

| Animal Model | Species | Dosing (Route) | Key Findings | Reference(s) |

| Wakefulness Assessment | Rat | 3 - 30 mg/kg (p.o.) | Exhibited robust wake promotion, with animals being awake 90% of the time for up to 3 hours post-dosing at 30 mg/kg. | [3] |

| Rat Dipsogenia Model | Rat | 0.01 - 0.3 mg/kg (p.o.) | Dose-dependently inhibited the drinking response induced by the H3R agonist R-α-methylhistamine with an ED50 of 0.06 mg/kg. | [4] |

| Rat Social Recognition Model | Rat | 0.01 - 0.1 mg/kg (p.o.) | Improved performance, indicating cognitive enhancement. | [4] |

| Prepulse Inhibition (PPI) | DBA/2NCrl Mice | 10 and 30 mg/kg (i.p.) | Increased prepulse inhibition. | [4] |

Pharmacokinetics in Preclinical Species

Irdabisant exhibits favorable pharmacokinetic properties across multiple species, including rapid absorption and high oral bioavailability.

| Species | Dosing (Route) | Tmax (h) | t1/2 (h) | Bioavailability (%) | Reference(s) |

| Rat | 1 mg/kg (i.v.), 3 mg/kg (p.o.) | ~0.5-1 | 2.6-5.4 | High | [3] |

| Dog | - | - | - | - | [3] |

| Monkey | 1 mg/kg (i.v.), 3 mg/kg (p.o.) | ~1-2 | - | High | [3] |

Clinical Evidence for Wakefulness

A clinical trial in healthy volunteers (NCT01903824) investigated the central nervous system effects of irdabisant.

Clinical Trial in Healthy Volunteers

| Study Identifier | Population | Dosing | Key Findings on Wakefulness | Reference(s) |

| NCT01903824 | Healthy Volunteers | Single doses of 5, 25, and 125 µg | Induced energizing, relaxed, and happy feelings. Showed a dose-related improvement in tests measuring attention, reaction time, and alertness. The 25 µg dose had the most optimal balance between favorable subjective effects and sleep inhibition. | [2] |

Experimental Protocols

Radioligand Binding Assay (General Protocol)

-

Objective: To determine the binding affinity of irdabisant for the histamine H3 receptor.

-

Materials:

-

Membrane preparations from cells expressing recombinant human or rat H3 receptors.

-

Radioligand (e.g., [3H]Nα-methylhistamine).

-

This compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the membrane preparations with the radioligand and varying concentrations of irdabisant in the assay buffer.

-

Allow the binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data to determine the IC50 value of irdabisant, which is then used to calculate the Ki value.

-

Rat Dipsogenia Model

-

Objective: To assess the in vivo antagonist activity of irdabisant at the H3 receptor.

-

Animals: Male Sprague-Dawley rats.

-

Procedure:

-

Administer irdabisant or vehicle orally.

-

After a predetermined pretreatment time, administer the H3 receptor agonist R-α-methylhistamine to induce a drinking response (dipsogenia).

-

Measure the volume of water consumed by the rats over a specific period.

-

A reduction in water intake in the irdabisant-treated group compared to the vehicle group indicates H3 receptor antagonism.

-

Rat Social Recognition Test

-

Objective: To evaluate the cognitive-enhancing effects of irdabisant.

-

Animals: Adult male rats and juvenile rats.

-

Procedure:

-

Habituation: Individually house adult rats and allow them to acclimate to the testing room.

-

Trial 1 (T1): Place a juvenile rat into the home cage of an adult rat for a short period (e.g., 5 minutes) and record the duration of social investigation (e.g., sniffing, grooming).

-

Inter-trial Interval: Remove the juvenile rat. Administer irdabisant or vehicle to the adult rat.

-

Trial 2 (T2): After a set interval (e.g., 60 minutes), re-introduce the same juvenile rat (familiar) or a novel juvenile rat to the adult rat's cage and record the duration of social investigation.

-

Analysis: A shorter investigation time in T2 with the familiar juvenile compared to a novel juvenile indicates memory. An increase in the discrimination between the familiar and novel juvenile in the irdabisant-treated group suggests cognitive enhancement.

-

Electroencephalography (EEG) Analysis for Wakefulness

-

Objective: To measure the effect of irdabisant on sleep-wake states.

-

Animals: Rats surgically implanted with EEG and electromyography (EMG) electrodes.

-

Procedure:

-

Allow the animals to recover from surgery and acclimate to the recording chambers.

-

Record baseline EEG/EMG data to establish normal sleep-wake patterns.

-

Administer irdabisant or vehicle.

-

Continuously record EEG/EMG for several hours post-dosing.

-

Score the recordings into distinct stages: wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.

-

Analyze the data to determine the percentage of time spent in each state, the latency to sleep onset, and the duration and frequency of sleep/wake bouts. An increase in the time spent in wakefulness indicates a wake-promoting effect.

-

Visualizations

Conclusion

This compound is a well-characterized histamine H3 receptor antagonist/inverse agonist with a robust preclinical and emerging clinical profile supporting its wake-promoting effects. Its high potency, selectivity, and favorable pharmacokinetic properties make it a compelling molecule for further investigation in the treatment of sleep-wake disorders. The detailed data and methodologies presented in this guide are intended to serve as a valuable resource for the scientific community engaged in the research and development of novel therapeutics for hypersomnia and related conditions.

References

Unveiling the Neuropharmacological Profile of Irdabisant Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the neuropharmacological properties of Irdabisant Hydrochloride (CEP-26401), a potent and selective histamine (B1213489) H3 receptor (H3R) antagonist and inverse agonist. Irdabisant has demonstrated potential therapeutic utility in addressing cognitive and attentional disorders.[1] This document compiles and presents key preclinical data, details experimental methodologies, and visualizes the underlying mechanisms of action to serve as a comprehensive resource for the scientific community.

Core Pharmacological Data

The following tables summarize the quantitative pharmacological data for this compound, showcasing its high affinity and functional activity at the histamine H3 receptor.

Table 1: Receptor Binding Affinity of this compound

| Species/System | Receptor | Parameter | Value (nM) | Reference |

| Rat | Brain Membranes | Ki | 2.7 ± 0.3 | [1] |

| Rat | Recombinant H3R | Ki | 7.2 ± 0.4 | [1][2] |

| Human | Recombinant H3R | Ki | 2.0 ± 1.0 | [1][2] |

Table 2: Functional Activity of this compound

| Species | Receptor | Parameter | Value (nM) | Reference |

| Rat | H3R | Kb,app (Antagonist Activity) | 1.0 | [2][3] |

| Human | H3R | Kb,app (Antagonist Activity) | 0.4 | [2][3] |

| Rat | H3R | EC50 (Inverse Agonist Activity) | 2.0 | [2][3] |

| Human | H3R | EC50 (Inverse Agonist Activity) | 1.1 | [2][3] |

Table 3: In Vivo Efficacy and Receptor Occupancy of this compound

| Model | Species | Parameter | Value (mg/kg, p.o.) | Reference |

| Rat Dipsogenia Model | Rat | ED50 (Antagonism of R-α-methylhistamine-induced drinking) | 0.06 | [1] |

| Ex Vivo Binding | Rat | OCC50 (H3R Occupancy in cortical slices) | 0.1 ± 0.003 | [1] |

Table 4: Selectivity Profile of this compound

| Target | Parameter | Value (µM) | Reference |

| hERG Current | IC50 | 13.8 | [2] |

| CYP1A2, 2C9, 2C19, 2D6, 3A4 | IC50 | >30 | [2] |

| Muscarinic M2 Receptor | Ki | 3.7 ± 0.0 | [2] |

| Adrenergic α1A Receptor | Ki | 9.8 ± 0.3 | [2] |

| Dopamine Transporter | Ki | 11 ± 2 | [2] |

| Norepinephrine Transporter | Ki | 10 ± 1 | [2] |

| Phosphodiesterase PDE3 | IC50 | 15 ± 1 | [2] |

Mechanism of Action and Signaling Pathways

This compound exerts its effects as an antagonist and inverse agonist at the histamine H3 receptor, a G protein-coupled receptor (GPCR) primarily coupled to Gi/o proteins.[3][4] As an antagonist, it blocks the binding of endogenous histamine. As an inverse agonist, it reduces the constitutive activity of the H3 receptor, which is known to be spontaneously active even in the absence of an agonist.[3][4] This dual action leads to the disinhibition of histamine release from presynaptic histaminergic neurons.[3] Furthermore, by acting on H3 heteroreceptors, Irdabisant can modulate the release of other key neurotransmitters involved in cognition and wakefulness, such as acetylcholine.[5]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound are outlined below.

Radioligand Binding Displacement Assays

This assay is employed to determine the binding affinity of this compound for the histamine H3 receptor.

-

Membrane Preparation: Membranes are prepared from rat brain tissue or from cells recombinantly expressing either rat or human H3 receptors.

-

Radioligand: A radiolabeled ligand that specifically binds to the H3 receptor, such as [3H]Nα-methylhistamine, is used.

-

Assay Procedure:

-

A constant concentration of the radioligand is incubated with the prepared membranes.

-

Increasing concentrations of this compound (the competitor) are added to the incubation mixture.

-

The mixture is incubated to allow for binding to reach equilibrium.

-

The bound and free radioligand are separated by rapid filtration.

-

The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

[³⁵S]Guanosine 5'-O-(γ-thio)triphosphate (GTPγS) Binding Assays

This functional assay is used to measure the antagonist and inverse agonist activity of this compound at the G protein-coupled H3 receptor.

-

Principle: The binding of an agonist to a Gi/o-coupled receptor stimulates the exchange of GDP for GTP on the Gα subunit. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to measure this activation. Inverse agonists decrease the basal level of [³⁵S]GTPγS binding that occurs due to the receptor's constitutive activity.

-

Assay Procedure:

-

Cell membranes expressing the H3 receptor are incubated with [³⁵S]GTPγS and GDP.

-

For antagonist activity: Increasing concentrations of this compound are added in the presence of a known H3 receptor agonist. The ability of Irdabisant to block the agonist-stimulated increase in [³⁵S]GTPγS binding is measured.

-

For inverse agonist activity: Increasing concentrations of this compound are added in the absence of an agonist. The reduction in basal [³⁵S]GTPγS binding is quantified.

-

The reaction is terminated, and the amount of membrane-bound [³⁵S]GTPγS is determined by scintillation counting.

-

-

Data Analysis: Dose-response curves are generated to determine the Kb,app for antagonist activity and the EC50 for inverse agonist activity.[3]

Rat Social Recognition Model

This in vivo model assesses short-term memory and the cognition-enhancing effects of this compound.[1]

-

Subjects: Adult male rats are used as the test subjects, and juvenile male rats serve as the social stimuli.

-

Procedure:

-

Habituation: The adult rat is habituated to the testing arena.

-

Training (T1): The adult rat is exposed to a juvenile rat for a short period (e.g., 5 minutes), allowing for social investigation.

-

Inter-trial Interval: A specific time delay is introduced between the training and the test phase.

-

Test (T2): The adult rat is re-exposed to the same juvenile rat from the training phase along with a novel juvenile rat.

-

Measurement: The duration of time the adult rat spends investigating each of the juvenile rats is recorded. A rat with intact social memory will spend significantly more time investigating the novel juvenile.

-

-

Drug Administration: this compound or a vehicle is administered orally at specified doses before the training phase.[1]

-

Data Analysis: The recognition index (time spent with the novel juvenile / total investigation time) is calculated to assess cognitive performance.

Rat Dipsogenia Model

This in vivo model is used to evaluate the antagonist activity of this compound against an H3 receptor agonist.[1]

-

Principle: The H3 receptor agonist R-α-methylhistamine is known to induce a drinking response (dipsogenia) in rats.[1][6]

-

Procedure:

-

Rats are administered this compound or a vehicle at various doses.

-

After a predetermined time, the rats are challenged with an injection of R-α-methylhistamine to induce drinking behavior.

-

The volume of water consumed by each rat over a specific period is measured.

-

-

Data Analysis: The ability of this compound to dose-dependently inhibit the drinking response induced by the H3 agonist is used to determine its in vivo antagonist potency (ED50).[1]

Prepulse Inhibition (PPI) in Mice

This model is used to assess sensorimotor gating, a process that is often deficient in psychiatric disorders like schizophrenia. Irdabisant's potential as an adjunctive therapy to antipsychotics has been explored using this model.[1]

-

Apparatus: A startle chamber equipped with a sensor to measure the whole-body startle response and a speaker to deliver acoustic stimuli.

-

Procedure:

-

Acclimation: The mouse is placed in the startle chamber for a brief acclimation period with background white noise.

-

Stimuli: The test session consists of different trial types presented in a pseudo-random order:

-

Pulse-alone trials: A strong, startling acoustic stimulus (e.g., 120 dB) is presented.

-

Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 74-86 dB) is presented shortly before the startling pulse.

-

No-stimulus trials: Only background noise is present to measure baseline movement.

-

-

Measurement: The startle response (amplitude of the flinch) is recorded for each trial.

-

-

Drug Administration: this compound, an antipsychotic like risperidone, or a combination is administered intraperitoneally before the test session.[1]

-

Data Analysis: PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials.

Experimental and Logical Workflows

The following diagrams illustrate the typical experimental workflow for preclinical evaluation and the logical relationship between Irdabisant's mechanism and its therapeutic potential.

Conclusion

This compound is a well-characterized histamine H3 receptor antagonist and inverse agonist with high potency and selectivity. Preclinical studies have robustly demonstrated its ability to occupy and modulate H3 receptors in the central nervous system, leading to pro-cognitive and wake-promoting effects in various rodent models. The detailed experimental protocols and pharmacological data presented in this guide provide a solid foundation for further research and development of Irdabisant and other H3 receptor modulators for the treatment of neurological and psychiatric disorders.

References

- 1. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]

- 3. benchchem.com [benchchem.com]

- 4. Assessment of prepulse inhibition (PPI) of the acoustic startle reflex in rodents [protocols.io]

- 5. Social Recognition Memory Test in Rodents [bio-protocol.org]

- 6. mmpc.org [mmpc.org]

Irdabisant Hydrochloride: A Technical Guide to its Modulation of Neurotransmitter Release

For Researchers, Scientists, and Drug Development Professionals

Abstract

Irdabisant Hydrochloride (also known as CEP-26401) is a potent and selective histamine (B1213489) H₃ receptor antagonist and inverse agonist. This technical guide provides an in-depth overview of its mechanism of action, focusing on its role in modulating the release of key neurotransmitters in the central nervous system. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Introduction

The histamine H₃ receptor is a presynaptic autoreceptor and heteroreceptor that plays a crucial inhibitory role in neurotransmission. Its constitutive activity tonically suppresses the release of histamine and other neurotransmitters. This compound, by acting as both an antagonist and an inverse agonist at the H₃ receptor, blocks the effects of endogenous histamine and reduces the receptor's basal activity. This dual action leads to a disinhibition of neurotransmitter release, a mechanism with therapeutic potential for a range of neurological and psychiatric disorders, including cognitive impairment, schizophrenia, and attention deficit/hyperactivity disorder (ADHD).[1][2]

Pharmacological Profile of this compound